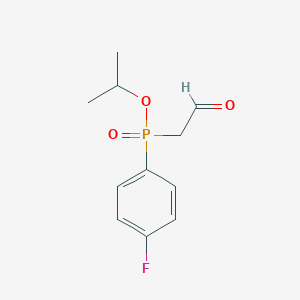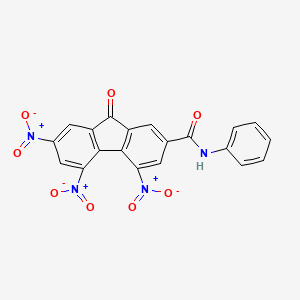
4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with multiple nitro groups and a carboxamide functional group, making it a subject of interest in both synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require strong acids like nitric acid for nitration and specific catalysts to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The carboxamide group may also play a role in binding to specific proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid nonylamide
Uniqueness
4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide is unique due to its specific substitution pattern and the presence of the phenyl group attached to the carboxamide.
Properties
CAS No. |
94852-23-0 |
|---|---|
Molecular Formula |
C20H10N4O8 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4,5,7-trinitro-9-oxo-N-phenylfluorene-2-carboxamide |
InChI |
InChI=1S/C20H10N4O8/c25-19-13-6-10(20(26)21-11-4-2-1-3-5-11)7-15(23(29)30)17(13)18-14(19)8-12(22(27)28)9-16(18)24(31)32/h1-9H,(H,21,26) |
InChI Key |
MWYFKYKYGKLDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


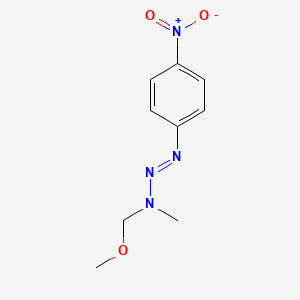
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
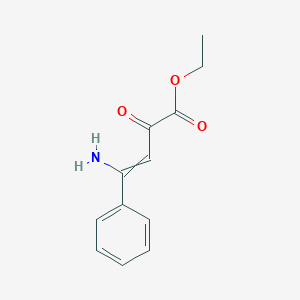
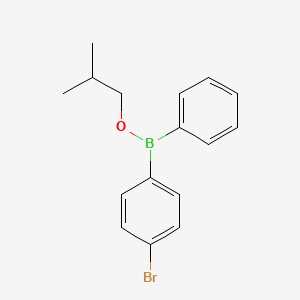
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
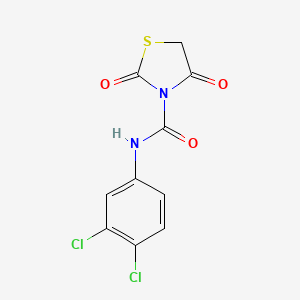

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
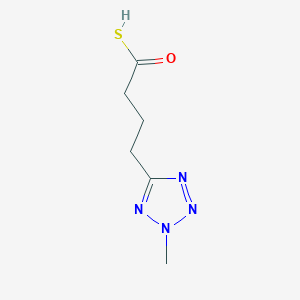
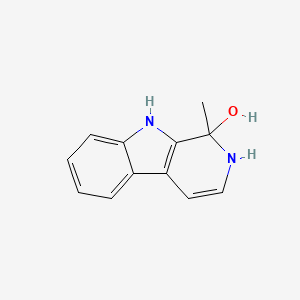
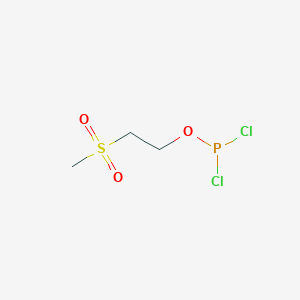
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
